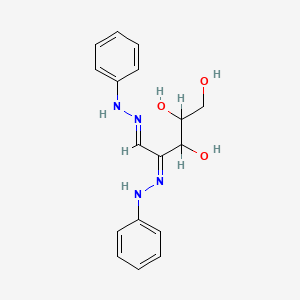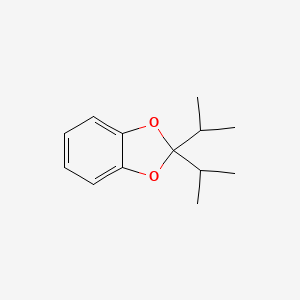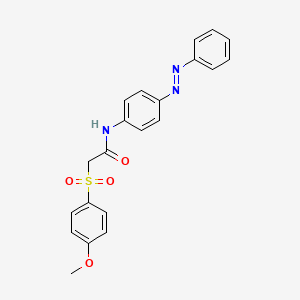
7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 7th position, a heptylfuran group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Furan Ring Introduction: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid derivative reacts with the bromoquinoline in the presence of a palladium catalyst.
Heptyl Group Addition: The heptyl group can be added through a Friedel-Crafts alkylation reaction using heptyl chloride and a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The furan ring and heptyl group contribute to the compound’s overall hydrophobicity and ability to penetrate cell membranes.
相似化合物的比较
Similar Compounds
2-(5-Heptylfuran-2-yl)quinoline-4-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromoquinoline-4-carboxylic acid: Lacks the furan and heptyl groups, which may influence its solubility and interaction with biological targets.
7-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid: Contains a methyl group instead of a heptyl group, which may alter its hydrophobicity and pharmacokinetic properties.
Uniqueness
7-Bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid is unique due to the combination of the bromine atom, furan ring, heptyl group, and carboxylic acid group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
属性
CAS 编号 |
588673-63-6 |
|---|---|
分子式 |
C21H22BrNO3 |
分子量 |
416.3 g/mol |
IUPAC 名称 |
7-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H22BrNO3/c1-2-3-4-5-6-7-15-9-11-20(26-15)19-13-17(21(24)25)16-10-8-14(22)12-18(16)23-19/h8-13H,2-7H2,1H3,(H,24,25) |
InChI 键 |
MLRXGHXFGNZWGA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=CC=C(O1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


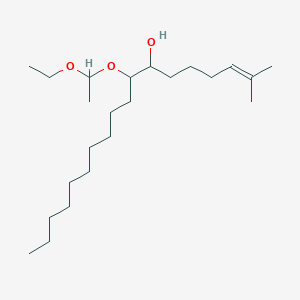


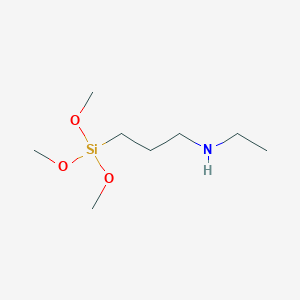
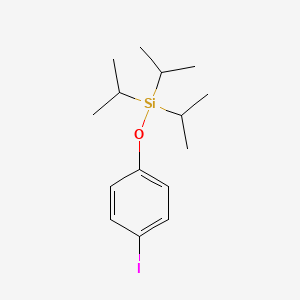
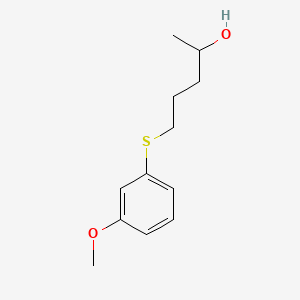
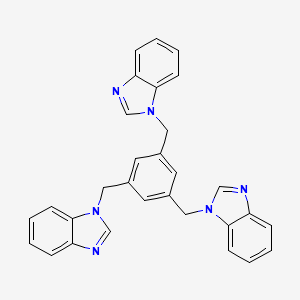

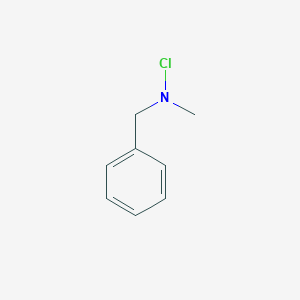
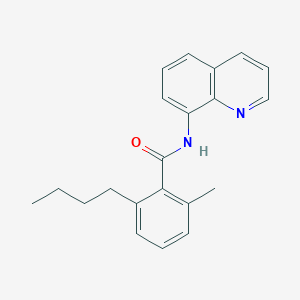
![N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide](/img/structure/B14138852.png)
